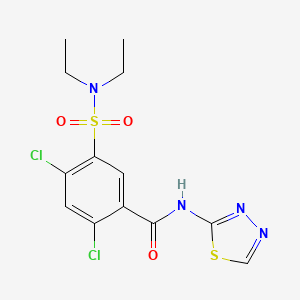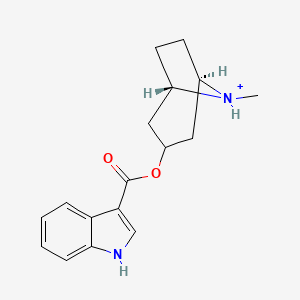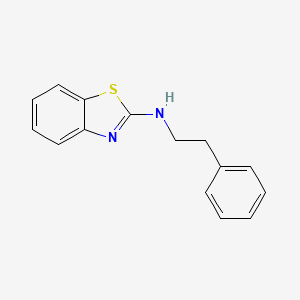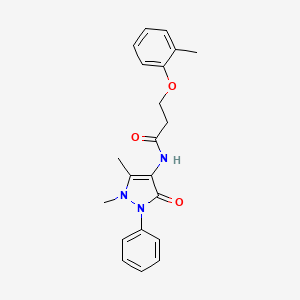![molecular formula C21H22N4O3S2 B1227470 3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide is a sulfonamide.
Applications De Recherche Scientifique
Antibacterial Activities
- Synthesis and Antibacterial Activities of Piperazine Derivatives : A study by Wu Qi (2014) explored the antibacterial activities of novel piperazine derivatives, revealing that certain compounds exhibited effective antibacterial properties against various pathogens. This suggests potential applications in the treatment of bacterial infections.
Anticancer Properties
- Anticancer Evaluation of 1,3-Thiazoles : Research by Kostyantyn Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles. Compounds with a piperazine substituent showed significant efficacy against various cancer cell lines, indicating their potential as anticancer agents.
- Pro-apoptotic Indapamide Derivatives : A study by Ö. Yılmaz et al. (2015) synthesized and evaluated indapamide derivatives for their anticancer properties. One derivative demonstrated high proapoptotic activity in melanoma cell lines, indicating its potential as a therapeutic agent for cancer treatment.
Neurological and Psychiatric Applications
Alzheimer's Disease
- Potential Therapeutics for Alzheimer’s Disease : G. Hussain et al. (2016) synthesized benzamides as potential therapeutic agents for Alzheimer’s disease. Their enzyme inhibition study revealed promising results, suggesting these compounds could be effective in treating Alzheimer's disease.
Antipsychotic Agents
- Evaluation of Heterocyclic Carboxamides : A study by M. H. Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90, a compound with potential antipsychotic properties. This research contributes to the development of new treatments for psychiatric disorders.
Antidepressants
- Metabolism of a Novel Antidepressant : Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant. Their findings provide insights into the drug's metabolic pathways and its potential efficacy in treating depressive disorders.
Additional Applications
Anticonvulsant Activity
- Anticonvulsant Activity of Thiadiazole Derivatives : Research by K. Harish et al. (2014) focused on the synthesis and evaluation of thiadiazole derivatives for anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders.
Propriétés
Nom du produit |
3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide |
|---|---|
Formule moléculaire |
C21H22N4O3S2 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3S2/c1-24-10-12-25(13-11-24)30(27,28)18-9-5-8-17(14-18)20(26)23-21-22-19(15-29-21)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,22,23,26) |
Clé InChI |
BEEMRKUWENENAP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1227388.png)
![N-[(3,5-dimethoxyanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1227390.png)

![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)



![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)